ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves a multi-step process. The key steps include:
Formation of the triazatricyclo structure: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the butoxybenzoyl group: This step involves the acylation of the intermediate compound with 4-butoxybenzoyl chloride.
Formation of the oxolan-2-ylmethyl group: This step involves the alkylation of the intermediate compound with oxolan-2-ylmethyl bromide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imino or oxo groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl or oxolan-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[840
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: The compound may have applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular function.
Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, differentiation, or apoptosis.
Interaction with nucleic acids: The compound may bind to DNA or RNA, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar triazatricyclo structure but lacks the butoxybenzoyl and oxolan-2-ylmethyl groups.
Triazole-pyrimidine hybrids: These compounds have similar triazole and pyrimidine structures and have been studied for their neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C30H32N4O6 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C30H32N4O6/c1-3-5-16-39-21-13-11-20(12-14-21)28(35)32-27-24(30(37)38-4-2)18-23-26(34(27)19-22-9-8-17-40-22)31-25-10-6-7-15-33(25)29(23)36/h6-7,10-15,18,22H,3-5,8-9,16-17,19H2,1-2H3 |
InChI Key |
FZGXTQXUBPPTHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2C(=CC3=C(N2CC4CCCO4)N=C5C=CC=CN5C3=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.